Compound Description: CHMFL-EGFR-202 is a potent and irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, including the drug-resistant T790M mutation. [] This compound exhibits strong antiproliferative effects against EGFR mutant-driven non-small cell lung cancer (NSCLC) cell lines. []
Relevance: While structurally distinct from 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, CHMFL-EGFR-202 shares a piperidine ring system, suggesting potential exploration of structure-activity relationships around this moiety for different targets. [] Both compounds are designed as inhibitors, albeit targeting distinct proteins.
Compound Description: This series of compounds, denoted as 3(a-e) in the source, were synthesized and evaluated for their antibacterial, antioxidant, and antiproliferative activities. [] Compound 3b demonstrated the most potent radical scavenging and iron ion chelating properties. [] Compounds 3a and 3d exhibited promising antiproliferative activity against MCF7, U373, and C6 rat glioma cell lines. []
Relevance: These compounds share a core structure with 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, specifically the piperidine ring linked to a benzoyl moiety via a methanone bridge. [] This similarity highlights the significance of this structural motif in designing compounds with potential biological activities. The varying substituents on the benzoyl ring in the 3(a-e) series offer insights into structure-activity relationships and could guide further modifications of 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride.
Compound Description: This compound is a reversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the maintenance of cancer stem cell properties. [] It exhibits submicromolar inhibitory potency against LSD1. []
Relevance: The compound shares a key structural feature with 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride: a piperidine ring attached to a phenyl ring via a methoxy linker. [] This structural similarity highlights this moiety's potential role in interacting with biological targets. The presence of a pyridine and a nitrile group in this LSD1 inhibitor, compared to the benzoyl moiety in 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, suggests potential avenues for modifying the core structure to achieve different pharmacological profiles.
N-(2,3-difluorophenyl)-2-[4-({7-methoxy-5-[(2R)-piperidin.-2-ylmethoxy]quinazolin-4-yl}amino)-1H-pyrazol-1-yl]acetamide and N-(2,3-difluorophenyl)-2-[4-({7-ethoxy-5-[(2R)-piperidin.-2-ylmethoxy]quinazolin
Compound Description: These compounds are described as potential treatments for proliferative diseases, particularly cancer. []
Relevance: While the core structure differs significantly from 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, the presence of a piperidine ring with a methoxy linker attached to a larger aromatic system is noteworthy. [] This recurring motif suggests its potential importance in interactions with biological targets, prompting further investigation into its role in various pharmacological activities.
Compound Description: Raloxifene is classified as a selective estrogen receptor modulator (SERM) commonly used in managing osteoporosis and reducing the risk of invasive breast cancer in postmenopausal women. []
Relevance: The presence of the piperidine ring in both raloxifene and 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, although with different substitutions and linkers, indicates the potential versatility of this moiety in drug design. [] Raloxifene's distinct pharmacological profile underscores the impact of structural modifications on target specificity and therapeutic applications.
Compound Description: TBPT is a serotonin-4 receptor partial agonist that is primarily metabolized into two major metabolites: an N-dealkylation product (M1) and a cyclized oxazolidine structure (M2). [] The study using TBPT focused on predicting human circulating drug metabolite exposure using in vitro data and physiologically based pharmacokinetic modeling. []
Compound Description: YKP1447 displays atypical antipsychotic properties, exhibiting selective binding affinity for serotonin (5-HT2A, 5-HT2C) and dopamine (D2, D3) receptors. [] Behavioral studies in mice demonstrated its antagonistic effects against apomorphine and DOI-induced behaviors. [] YKP1447 also inhibited amphetamine-induced hyperactivity and conditioned avoidance response in rats with a favorable therapeutic index. []
[Trp(7)β-Ala(8)]NKA(4-10)
Compound Description: This peptide functions as a selective antagonist for the tachykinin NK3 receptor. [, ] When administered centrally, it exhibits anxiogenic effects in mice, decreasing their time spent in the open arms of an elevated plus-maze. [, ]
Relevance: Although a peptide and structurally distinct from 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, [Trp(7)β-Ala(8)]NKA(4-10) highlights an important concept: structurally different molecules can target the same receptor family. [, ] This suggests that while the specific binding sites and interactions may differ, the piperidine-containing 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride could be a starting point for exploring compounds targeting the tachykinin receptor family.
Compound Description: SR 142801 acts as a potent and selective non-peptide antagonist for the tachykinin NK3 receptor. [, , , ] It effectively blocks the anxiolytic effects of NK3 receptor agonists in mice when co-administered centrally. [, ] Additionally, SR 142801 demonstrates long-lasting inhibition of cardiovascular effects induced by NK3 receptor activation in guinea pigs. []
Relevance: SR 142801 serves as a relevant comparison due to its piperidine moiety, though its structure is significantly larger and more complex than 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride. [, , , ] Despite these differences, SR 142801's classification as a tachykinin receptor antagonist suggests a potential area of exploration for the structurally simpler 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride.
2-Phenyl-4-quinolinecarboxamides
Compound Description: This class of compounds represents a novel group of potent and selective non-peptide competitive antagonists for the human neurokinin-3 receptor. []
Relevance: While not directly containing a piperidine ring like 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, the 2-phenyl-4-quinolinecarboxamides are significant because they target the same receptor as the piperidine-containing SR 142801: the neurokinin-3 receptor. [] This suggests that different core structures can be successful in binding this receptor, highlighting the potential for exploring variations on the 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride scaffold for neurokinin-3 receptor activity.
Compound Description: This specific compound's biological activity and target are not explicitly stated in the provided abstract. []
Relevance: The compound shares a significant structural similarity with 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, both featuring a piperidine ring connected to a complex aromatic system through a methoxy linker. [] This common motif suggests that modifications around this core structure could lead to diverse pharmacological profiles, potentially targeting a range of biological targets.
2-Piperidinyl-tetrahydroquinolinones
Compound Description: This class of compounds was unexpectedly formed during the reaction of enaminonitriles with 1,3-cyclohexanedione derivatives. []
Relevance: The 2-piperidinyl-tetrahydroquinolinones highlight the potential for unexpected rearrangements and formations of piperidine-containing compounds. [] While not directly analogous to 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, their discovery emphasizes the need to consider potential side reactions and alternative synthetic pathways when working with similar starting materials or reaction conditions.
N-[(piperidin-1-yl)carbothioyl]benzamide
Compound Description: This compound demonstrated potential as both a thermal and photostabilizer for polymethylmethacrylate, preventing its thermooxidative degradation. []
Relevance: N-[(piperidin-1-yl)carbothioyl]benzamide shares a benzoylpiperidine substructure with 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, highlighting this motif's presence in compounds with distinct applications beyond pharmaceuticals. [] This emphasizes the versatility of the benzoylpiperidine moiety and its potential utility in diverse fields like polymer chemistry.
Compound Description: This group of compounds, including the one specifically mentioned and numerous others detailed in the source, are identified as inhibitors of Bcl-2, an antiapoptotic protein. [, ] These inhibitors are being investigated as potential therapeutic agents for various cancers and other diseases where Bcl-2 expression is implicated. [, ]
Relevance: Although the core structure differs from 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, the recurring use of piperidine and piperazine rings in these Bcl-2 inhibitors highlights the importance of these cyclic systems in medicinal chemistry. [, ] This suggests that exploring modifications around the piperidine ring in 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride could yield compounds with potential anti-cancer activity by targeting Bcl-2 or related proteins.
Compound Description: This compound demonstrates high potency for the serotonin 5-HT2A receptor (Ki = 1.63 nM) and exhibits greater than 300-fold selectivity over other serotonin receptor subtypes (5-HT2C, 5-HT6, 5-HT7), dopamine D2 receptors, and adrenergic alpha1 and alpha2 receptors. []
Relevance: Like 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, this compound incorporates a piperidine ring within its structure. [] The high potency and selectivity of (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol for the 5-HT2A receptor suggest that exploring modifications of 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, potentially by incorporating similar fluorine substitutions or altering the linker and aromatic ring systems, could yield compounds with potent and selective activity at serotonin receptors.
Compound Description: Ketanserin is a 5-HT2A receptor antagonist. In studies on pregnant human myometrium, ketanserin effectively antagonized contractions stimulated by α-methyl-5-hydroxytryptamine (α-Me-5-HT), a 5-HT2 receptor agonist. []
Relevance: Similar to 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, ketanserin contains a piperidine ring connected to a benzoyl group. [] The presence of a fluorine atom on the benzoyl group in ketanserin, a feature absent in 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, highlights the potential impact of even subtle structural modifications on receptor selectivity and pharmacological activity.
Compound Description: Me-Talnetant is a radiolabeled analogue of talnetant (SB223412), a neurokinin 3 receptor antagonist. It was used in binding studies to investigate the molecular determinants of the neurokinin 3 receptor binding pocket. []
Relevance: Me-Talnetant shares a structural motif with other neurokinin 3 receptor antagonists, such as osanetant and SR142801, which exhibit different binding interactions within the receptor's transmembrane domains. [] While Me-Talnetant doesn't contain a piperidine ring like 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, its investigation as a tool to probe the neurokinin 3 receptor's binding pocket provides valuable information for designing novel ligands. This knowledge could be extrapolated to explore modifications of 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride to assess its potential interactions with this receptor.
Relevance: Osanetant is another example of a neurokinin 3 receptor antagonist that, while structurally distinct from 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, provides insights into the structural diversity of ligands targeting this receptor. [] Understanding the specific binding interactions of osanetant within the neurokinin 3 receptor can contribute to designing novel ligands, potentially by incorporating specific structural features from osanetant into the 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride scaffold.
Compound Description: RO49085940 represents another class of neurokinin 3 receptor antagonists. It exhibits distinct binding properties compared to Me-Talnetant and osanetant, as evidenced by the contrasting effects of the F3427.39A mutation on their binding affinities. [] This suggests that RO49085940 interacts with a unique subset of amino acid residues within the receptor's binding pocket.
Relevance: The discovery of RO49085940 as a neurokinin 3 receptor antagonist with a distinct binding mode further expands the chemical diversity of ligands targeting this receptor. [] Its unique structure and interaction profile compared to Me-Talnetant and osanetant provide valuable insights for developing novel neurokinin 3 receptor ligands. Exploring modifications of 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride based on the structure-activity relationships gleaned from RO49085940 could be a promising avenue for discovering new compounds with desirable pharmacological properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.